acetic acid [2-[(3R,5R,10S,13S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ester
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Overview
Description
Acetic acid [2-[(3R,5R,10S,13S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ester is a steroid ester.
Scientific Research Applications
Crystal Structure and Electrostatic Properties
The compound has been studied for its crystal structure and electrostatic properties, notably in prednisolone acetate. This research helps in understanding the mode of action of drug molecules, particularly in ophthalmic applications (Shahid et al., 2017).
Synthesis and Antimicrobial Activity
This compound serves as a key intermediate in synthesizing new compounds with potential antimicrobial activity. Studies have explored its transformation into various derivatives and assessed their efficacy against microbial pathogens (Čačić et al., 2006).
Steroidal Structure Analysis
Research has been conducted on compounds containing this acetic acid derivative, particularly focusing on their steroidal structures. These studies provide insights into the conformation and interactions within such molecules (Zhou et al., 2015).
Bioactive Metabolites from Marine Organisms
The acetic acid derivative has been identified in bioactive compounds isolated from marine organisms like sea anemones. These studies contribute to the discovery of novel materials for biomedical research, showcasing the compound's potential in developing new therapeutic agents (Thangaraj et al., 2018).
Properties
Molecular Formula |
C25H36O7 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[2-[(3R,5R,10S,13S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H36O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-19,22,30H,5-13H2,1-4H3/t16-,17-,18?,19?,22?,23+,24+,25+/m1/s1 |
InChI Key |
PXQRJZNDFRAFTF-SJAFLYPYSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(=O)C3C2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C)O |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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